molecular formula C11H14N2OS B1270532 1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone CAS No. 309280-14-6

1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone

Cat. No.: B1270532
CAS No.: 309280-14-6
M. Wt: 222.31 g/mol
InChI Key: RBETWEFFJPQBFE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol This compound is known for its unique structure, which includes a cyclopropyl group and a pyrimidinyl thioether moiety

Scientific Research Applications

1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone has several applications in scientific research, including:

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone typically involves the reaction of cyclopropyl ketone with 4,6-dimethyl-2-mercaptopyrimidine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new thioether derivatives with different substituents.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-cyclopropyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7-5-8(2)13-11(12-7)15-6-10(14)9-3-4-9/h5,9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBETWEFFJPQBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357142
Record name ST065896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309280-14-6
Record name ST065896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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